molecular formula C17H16N6O3S B2601309 methyl 3-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate CAS No. 2034361-19-6

methyl 3-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate

Cat. No. B2601309
CAS RN: 2034361-19-6
M. Wt: 384.41
InChI Key: HSRPGCTXQIRKIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrazole and pyrimidine rings are known to participate in a variety of chemical reactions. For example, pyrazoles can undergo reactions such as N-alkylation, N-acylation, and sulfonation .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions of people globally. The synthesized pyrazole derivative (compound 13) exhibited potent antileishmanial activity against Leishmania aethiopica clinical isolates. Notably, compound 13 displayed superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Molecular docking studies further supported its efficacy by showing favorable binding interactions with Lm-PTR1, a potential drug target.

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted through mosquito bites, remains a major global health concern. The same pyrazole derivatives (compounds 14 and 15) demonstrated significant inhibition against Plasmodium berghei in vivo. Compound 15 achieved an impressive 90.4% suppression, highlighting its potential as an antimalarial agent .

Antibacterial and Antimycobacterial Properties

While not directly studied for this compound, derivatives of 1,3-diazole (which includes pyrazole structures) have shown antibacterial and antimycobacterial activities. Further investigations could explore the potential of our compound in combating bacterial infections .

Antioxidant and Anti-inflammatory Effects

Although specific data on our compound are lacking, thiophene derivatives (such as compound 12) have demonstrated antioxidant and anti-inflammatory properties. These effects may contribute to overall health benefits .

Antitumor Potential

Indole derivatives, structurally related to our compound, have been investigated for their antitumor activity. While not directly studied, exploring the antitumor potential of our compound could be worthwhile .

Safety And Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, and appropriate safety precautions should be taken .

Future Directions

Given the biological activity of many pyrazole and pyrimidine derivatives, this compound could be a potential candidate for further study in medicinal chemistry .

properties

IUPAC Name

methyl 3-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-26-17(25)15-12(3-6-27-15)21-16(24)11-8-22(9-11)13-7-14(19-10-18-13)23-5-2-4-20-23/h2-7,10-11H,8-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRPGCTXQIRKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate

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